molecular formula C12H10N2O3S B1240525 Tiacrilast CAS No. 78299-53-3

Tiacrilast

Cat. No.: B1240525
CAS No.: 78299-53-3
M. Wt: 262.29 g/mol
InChI Key: VHFPVEGFRVEDBK-SNAWJCMRSA-N
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Description

Tiacrilast, also known as Ro 22-3747, is a quinazolinyl-propenoic acid derivative patented by Hoffmann-La Roche, Inc. It is primarily recognized for its potent antihypertensive properties and its utility in managing anaphylaxis. This compound acts as a mast cell degranulation inhibitor, effectively inhibiting antigen-induced histamine release from passively sensitized rat peritoneal cells in vitro .

Preparation Methods

Tiacrilast can be synthesized through various synthetic routes. One common method involves the reaction of methyl-5-(methylthio)-4-oxo-3(4H)-quinazolineacrylate with appropriate reagents under controlled conditions . The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tiacrilast undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed on this compound to yield reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tiacrilast has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Tiacrilast involves the inhibition of allergic mediator release. It acts as a potent inhibitor of antigen-induced (IgE-mediated) histamine release from passively sensitized rat peritoneal cells in vitro. This compound does not display end organ antagonism to histamine, serotonin, or leukotrienes. Instead, it prevents the release of these mediators, thereby reducing allergic responses .

Comparison with Similar Compounds

Tiacrilast is unique in its potent mast cell degranulation inhibition properties. Similar compounds include:

This compound stands out due to its higher potency and efficacy in various in vitro and in vivo models of immediate hypersensitivity .

Properties

CAS No.

78299-53-3

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

(E)-3-(6-methylsulfanyl-4-oxoquinazolin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C12H10N2O3S/c1-18-8-2-3-10-9(6-8)12(17)14(7-13-10)5-4-11(15)16/h2-7H,1H3,(H,15,16)/b5-4+

InChI Key

VHFPVEGFRVEDBK-SNAWJCMRSA-N

Isomeric SMILES

CSC1=CC2=C(C=C1)N=CN(C2=O)/C=C/C(=O)O

SMILES

CSC1=CC2=C(C=C1)N=CN(C2=O)C=CC(=O)O

Canonical SMILES

CSC1=CC2=C(C=C1)N=CN(C2=O)C=CC(=O)O

Synonyms

3-(6-(methylthio)-4-oxo-4H-quinazolin-3-yl)-2-propenoic acid
Ro 223747
Ro-22-3747
tiacrilast

Origin of Product

United States

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